2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
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Overview
Description
2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a hexahydropyrrolo[3,4-c]pyrrole structure and a pyridine-3-carbonitrile moiety
Preparation Methods
The synthesis of 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the Diels–Alder reaction between a pyridine derivative and a suitable diene, followed by functional group modifications to introduce the trifluoromethyl and pyrimidine groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyridine and pyrimidine rings allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Addition: The compound can participate in addition reactions, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure .
Scientific Research Applications
2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and enzyme functions.
Chemical Biology: Its unique structure allows for the exploration of new chemical reactions and pathways, contributing to the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and pyridine derivatives with trifluoromethyl groups. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Indole derivatives: These compounds possess a different core structure but share similar biological activities, such as antiviral and anticancer properties.
The uniqueness of 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile lies in its specific combination of functional groups and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-3-5-23-16(24-14)26-9-12-7-25(8-13(12)10-26)15-11(6-21)2-1-4-22-15/h1-5,12-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASSEYCJTPECMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=C(C=CC=N3)C#N)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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